hCA I Sparing: 15-fold Weaker Inhibition of Off-Target hCA I Compared to Acetazolamide
Benzo[e][1,2,3]oxathiazine 2,2-dioxide exhibits an inhibition constant (Ki) of 3,700 nM against human carbonic anhydrase I, representing poor inhibition of this widely distributed cytosolic isoform [1]. In contrast, the clinically used sulfonamide CA inhibitor acetazolamide (AAZ) inhibits hCA I with a Ki of 250 nM under identical assay conditions (CO₂ hydration-based stopped-flow assay) [2]. The benzoxathiazine scaffold thus demonstrates approximately 15-fold weaker inhibition of hCA I, indicating substantial sparing of this isoform—a desirable property for reducing CA-related off-target effects in therapeutic applications targeting tumor-associated isoforms hCA IX and XII.
| Evidence Dimension | hCA I inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 3,700 nM (3.7 µM) |
| Comparator Or Baseline | Acetazolamide (AAZ) Ki = 250 nM |
| Quantified Difference | ~14.8-fold weaker inhibition of hCA I by benzoxathiazine scaffold |
| Conditions | CO₂ hydration-based stopped-flow assay; human carbonic anhydrase I; 15 min pre-incubation |
Why This Matters
For cancer-targeted CA inhibitor development, sparing hCA I reduces the risk of systemic side effects (e.g., diuresis, metabolic acidosis) commonly associated with pan-CA sulfonamide inhibitors—making the benzoxathiazine scaffold a superior starting point for isoform-selective programs.
- [1] BindingDB. Entry BDBM50133395 (CHEMBL3632831). Ki for human carbonic anhydrase I: 3.70E+3 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50133395 View Source
- [2] PMC10258898, Table 1. Inhibition Profile of Human CA Isoforms hCA I, hCA II, hCA IX, and hCA XII Using Acetazolamide (AAZ) as Reference. AAZ Ki for hCA I = 250 nM. https://pmc.ncbi.nlm.nih.gov/articles/PMC10258898/table/tbl1/ View Source
